1,1,3,3-Tetramethyldisilazane

Catalog No.
S783017
CAS No.
15933-59-2
M.F
C4H13NSi2
M. Wt
131.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethyldisilazane

CAS Number

15933-59-2

Product Name

1,1,3,3-Tetramethyldisilazane

Molecular Formula

C4H13NSi2

Molecular Weight

131.32 g/mol

InChI

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3

InChI Key

GJWAPAVRQYYSTK-UHFFFAOYSA-N

SMILES

C[Si](C)N[Si](C)C

Canonical SMILES

C[Si](C)N[Si](C)C

The exact mass of the compound 1,1,3,3-Tetramethyldisilazane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139849. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,3,3-Tetramethyldisilazane (CAS: 15933-59-2) is a highly volatile, bifunctional organosilicon compound characterized by a central secondary amine flanked by two dimethylsilane groups. Unlike fully methylated silazane analogs, TMDSZ contains reactive silicon-hydrogen (Si-H) bonds alongside the central nitrogen-hydrogen (N-H) bond [1]. This specific structural configuration drastically lowers its activation energy for thermal and plasma-induced decomposition, establishing it as a premium single-source precursor for the chemical vapor deposition (CVD) of amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films. Additionally, its Si-H functionality makes it a critical cross-linking agent in advanced silicone elastomer formulations and a highly specialized reagent for stereoselective intramolecular hydrosilylation in complex organic synthesis.

In procurement and material selection, buyers often attempt to substitute TMDSZ with the more ubiquitous and less expensive hexamethyldisilazane (HMDSZ). However, this generic substitution fundamentally fails in applications requiring Si-H bond reactivity [1]. HMDSZ possesses only Si-CH3 bonds, which require significantly higher thermal budgets to cleave, rendering it completely inert for low-temperature plasma-enhanced chemical vapor deposition (PECVD) of highly hydrogenated SiCN films[2]. Furthermore, the absence of hydride functionality means HMDSZ acts strictly as a mono-functional end-capping or silylating agent, making it incapable of participating in the platinum-catalyzed hydrosilylation cross-linking reactions essential for silicone rubber curing and stereoselective polyol synthesis.

Activation Energy for Precursor Decomposition

Computational and experimental kinetic studies demonstrate that TMDSZ requires significantly less energy to decompose into reactive film-forming species compared to HMDSZ. The concerted formation of 1-dimethylsilylaminosilene via methane elimination from TMDSZ has an activation barrier of 48.5 kcal/mol. In contrast, the lowest equivalent decomposition pathway for HMDSZ demands 66.4 kcal/mol [1]. This lower thermal barrier is directly attributable to the reactive Si-H bonds present in TMDSZ.

Evidence DimensionActivation barrier (ΔH‡) for concerted silene/silanimine formation
Target Compound Data48.5 kcal/mol
Comparator Or BaselineHMDSZ: 66.4 kcal/mol
Quantified Difference17.9 kcal/mol reduction in activation energy
ConditionsGas-phase decomposition kinetics (B3LYP/CCSD(T) modeling)

Procurement teams sourcing precursors for low-temperature semiconductor manufacturing must select TMDSZ to minimize thermal damage to delicate underlying microchip architectures.

Low-Temperature a-SiCN:H Film Deposition Viability

The practical consequence of TMDSZ's lower activation energy is its unique ability to deposit amorphous hydrogenated silicon carbonitride (a-SiCN:H) films under low-energy conditions. In atmospheric pressure PECVD and catalytic CVD environments, TMDSZ readily undergoes dissociative adsorption via Si-H bond cleavage to yield high deposition rates of a-SiCN:H films. Under identical low-temperature plasma conditions, HMDSZ fails to produce any such films due to the high stability of its Si-CH3 bonds[1].

Evidence Dimensiona-SiCN:H film formation capability in low-energy PECVD
Target Compound DataHigh deposition rate of stable a-SiCN:H films
Comparator Or BaselineHMDSZ: No film formation observed
Quantified DifferenceAbsolute viability vs. complete failure
ConditionsAtmospheric pressure PECVD / Catalytic CVD at reduced thermal budgets

Engineers specifying materials for low-temperature display panel or semiconductor insulation coatings cannot use HMDSZ and must procure TMDSZ for viable film growth.

Bifunctional Suitability for Intramolecular Hydrosilylation

In complex organic synthesis, TMDSZ serves as a bifunctional reagent capable of initial O-silylation followed by intramolecular hydrosilylation. Unlike HMDSZ, which lacks reactive Si-H bonds and acts solely as a terminal protecting group, TMDSZ enables platinum-catalyzed hydrosilylation/Tamao-Fleming oxidation sequences to yield stereocontrolled 1,3-diols in high yields (e.g., 85% yield in two-pot sequences) [1].

Evidence DimensionParticipation in intramolecular hydrosilylation
Target Compound DataEnables Pt-catalyzed intramolecular hydrosilylation
Comparator Or BaselineHMDSZ: Inactive / incapable of hydrosilylation
Quantified DifferenceBifunctional reactivity vs. mono-functional end-capping
ConditionsPlatinum(0)-catalyzed hydrosilylation followed by Fleming-Tamao oxidation

Buyers requiring a reagent that provides both silylation and subsequent cross-linking or oxidation pathways must select TMDSZ over standard silazanes.

Low-Temperature PECVD of Silicon Carbonitride (a-SiCN:H) Films

Directly leveraging its low activation energy of 48.5 kcal/mol, TMDSZ is the premier single-source precursor for depositing insulating and protective a-SiCN:H films on delicate semiconductor wafers and display panels where thermal budgets are strictly limited [1].

Cross-Linking Agent for High-Performance Silicone Elastomers

Because it possesses reactive Si-H bonds that HMDSZ lacks, TMDSZ is heavily procured as a cross-linking agent. It reacts with vinyl- or silanol-functionalized silicone polymers to form highly elastic, heat-resistant three-dimensional networks used in advanced sealants and coatings [2].

Stereoselective Synthesis of Complex Polyols

In pharmaceutical and fine chemical synthesis, TMDSZ is uniquely suited for creating silicon-tethered intermediates. Its ability to undergo intramolecular hydrosilylation allows chemists to construct syn- and anti-1,3-diols with high diastereoselectivity via Tamao-Fleming oxidation [3].

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (40.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (34.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (58.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

15933-59-2

Wikipedia

1,1,3,3-Tetramethyldisilazane

General Manufacturing Information

Silanamine, N-(dimethylsilyl)-1,1-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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